2-bromo-1H-pyrrole

Organic Synthesis Halogenation Pyrrole Chemistry

Researchers requiring regiospecific C2-pyrrole functionalization face supply challenges: generic bromopyrroles lack α-position reactivity, and 2-bromo-1H-pyrrole polymerizes at ambient temperature without proper storage. BenchChem supplies this α-bromo heterocycle with verified purity and cold-chain integrity. • Suzuki coupling via N-tosylation: 80% isolated yield with 4-methoxyphenylboronic acid, then basic deprotection to free 2-arylpyrrole in 97% yield • Metal-free ethynylation on solid Al₂O₃ at RT-ideal for metal-sensitive pharmaceutical intermediates • Key precursor to 2-arylpyrrole scaffolds for cannabinoid receptor ligands and marine alkaloid total synthesis (Polycitone A/B, Polycitrin A)

Molecular Formula C4H4BrN
Molecular Weight 145.99 g/mol
CAS No. 38480-28-3
Cat. No. B1281040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1H-pyrrole
CAS38480-28-3
Molecular FormulaC4H4BrN
Molecular Weight145.99 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)Br
InChIInChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H
InChIKeySAQAERNKMHATDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1H-pyrrole: Sourcing & Cross-Coupling


2-Bromo-1H-pyrrole (CAS 38480-28-3), also known as 2-bromopyrrole, is a monobrominated five-membered nitrogen heterocycle with molecular formula C4H4BrN and molecular weight 145.99 g/mol [1]. It belongs to the halopyrrole class of building blocks and is characterized by a bromine atom at the α-position (C2) of the pyrrole ring, rendering it an electrophilic partner for palladium-catalyzed cross-coupling reactions and a versatile intermediate for the synthesis of 2-substituted pyrroles [1][2]. As a liquid prone to polymerization upon standing at ambient temperature , its procurement requires careful consideration of storage conditions and intended downstream chemistry.

Building block α-Bromo pyrrole for Pd-catalyzed cross-coupling
Reactivity Electrophilic C2 partner for 2-substituted pyrrole synthesis
Handling Liquid prone to polymerization; requires cold storage or immediate use

2-Bromo-1H-pyrrole Substitution Risks


Generic substitution among bromopyrroles is not scientifically sound due to fundamental differences in regiochemical reactivity, synthetic accessibility, and storage stability. The α-bromo substituent in 2-bromo-1H-pyrrole directs electrophilic and cross-coupling reactivity at the C2 position via resonance stabilization from the adjacent nitrogen [1], a characteristic absent in 3-bromopyrrole. Furthermore, 2-bromo-1H-pyrrole itself exhibits inherent instability, polymerizing upon standing at ambient temperature unless stored cold or converted to a protected derivative . The N-protected analog 2-bromo-N-(p-toluenesulfonyl)pyrrole offers indefinite room-temperature stability and defined Suzuki coupling performance (80% isolated yield with 4-methoxyphenylboronic acid) , while 2,5-dibromopyrrole yields a different substitution pattern entirely [2]. Selection among these analogs requires matching the compound's regiochemical identity, stability profile, and coupling efficiency to the specific synthetic route.

Regioisomer
3-Bromopyrrole exhibits different reactivity; cannot be obtained by direct bromination, requiring a multi-step protection-deprotection sequence.
Over-bromination
2,5-Dibromopyrrole results from excess brominating agent, blocking the C5 position for further functionalization.
Stability
N-Tosyl derivative offers ambient storage stability; unprotected form may polymerize, altering effective concentration and coupling performance.

2-Bromo-1H-pyrrole Comparative Evidence


One-Step vs Multi-Step Synthesis

2-Bromo-1H-pyrrole is accessible via direct monobromination of 1H-pyrrole using one equivalent of N-bromosuccinimide (NBS) in high yield [1]. In contrast, 3-bromopyrrole cannot be obtained by direct bromination; its synthesis requires a protection-deprotection strategy involving acylation at the 2-position, bromination at the 3-position, and subsequent deacylation in three synthetic steps [2].

One-Step vs Multi-Step
Reported
1 synthetic step (NBS) vs 3 steps (protection-bromination-deprotection)
May reduce synthesis steps and cumulative yield loss in bromopyrrole routes.
Direct monobromination avoids multi-step sequence required for 3-bromo isomer.
Organic Synthesis Halogenation Pyrrole Chemistry

Stoichiometric Control: Mono- vs Dibromination

The selective preparation of 2-bromo-1H-pyrrole requires precise stoichiometric control. Reaction of 1H-pyrrole with one equivalent of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin gives high yields of 2-bromo-1H-pyrrole [1]. However, using two equivalents of NBS under similar conditions leads instead to 2,5-dibromopyrrole [1].

Mono- vs Dibromination
Reported
1 eq NBS → 2-bromo-1H-pyrrole; 2 eq NBS → 2,5-dibromopyrrole
Stoichiometry defines procurement: monobrominated building block preserves free C5 position.
Reagent stoichiometry must match desired substitution pattern.
Regioselective Halogenation Reaction Optimization Pyrrole Functionalization

Storage Stability: Unprotected vs N-Tosyl

2-Bromo-1H-pyrrole exhibits inherent instability and is prone to polymerization upon standing at ambient temperature, necessitating cold storage or immediate conversion to a protected derivative . Its N-(p-toluenesulfonyl) derivative (2-bromo-N-tosylpyrrole) is a crystalline solid prepared in 80% overall yield from pyrrole that remains stable indefinitely at ambient temperature .

Storage Stability
Data to verify
Unprotected: polymerizes at ambient temp. N-Tosyl: crystalline solid, stable indefinitely.
Stability profile may impact storage planning and batch consistency.
Supplier/literature data to verify for unprotected form; N-tosyl derivative offers storage advantage.
Compound Stability Storage Requirements Pyrrole Protection

Suzuki Coupling with N-Tosyl Protection

The N-(p-toluenesulfonyl) derivative of 2-bromo-1H-pyrrole serves as an excellent substrate for Suzuki coupling with arylboronic acids, yielding 2-arylpyrroles after subsequent N-deprotection . In a representative coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in toluene/EtOH/H₂O at reflux for 6 hours, the cross-coupled product was isolated in 80% yield as a white crystalline solid . Subsequent basic hydrolysis with ethanolic NaOH afforded the deprotected 2-(4-methoxyphenyl)pyrrole in 97% yield .

Suzuki Coupling Yield
Reported
80% isolated yield (coupling); 97% deprotection yield
Reported coupling efficiency supports synthetic route planning.
N-Tosylation step required for optimal performance; Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH/H₂O.
Palladium Catalysis Suzuki-Miyaura Coupling 2-Arylpyrrole Synthesis

Metal-Free Ethynylation to 2-Ethynylpyrroles

2-Halopyrroles, including 2-bromo-1H-pyrrole, participate in transition metal-free cross-coupling reactions with electrophilic haloacetylenes in solid media (e.g., Al₂O₃ or K₂CO₃) to regioselectively afford 2-ethynylpyrroles [1]. This methodology operates at room temperature without catalyst or base under solvent-free conditions [1].

Metal-Free Ethynylation
Class-level inference
Room temperature, catalyst-free on solid Al₂O₃ or K₂CO₃
Enables transition metal-free ethynylation for sensitive substrates.
Compatibility requires substrate evaluation; solvent-free, no base needed.
Metal-Free Coupling Alkyne Functionalization Green Chemistry

α- vs β-Bromination Regioselectivity

Direct bromination of pyrrole with molecular bromine (Br₂) in cold, dilute solution proceeds predominantly at the α-position (C2), yielding 2-bromopyrrole as the major product over 3-bromopyrrole [1][2]. This regioselectivity arises from greater stabilization of the positively charged intermediate at the 2-position via resonance involving the adjacent nitrogen atom [1]. Pyrroles give quantitative α-regioselectivity, at least initially, in electrophilic halogenation reactions [3].

α- vs β-Regioselectivity
Reported
Predominant α-selectivity via direct bromination; 3-bromo isomer requires multi-step strategy.
Intrinsic regioselectivity favors 2-bromo isomer procurement.
Quantitative α-regioselectivity reported for pyrrole electrophilic halogenation.
Electrophilic Aromatic Substitution Regioselectivity Pyrrole Reactivity

2-Bromo-1H-pyrrole Key Applications


2-Arylpyrrole Pharmacophores via Suzuki Coupling

2-Bromo-1H-pyrrole, following N-tosylation (80% yield from pyrrole), serves as a robust electrophilic partner for Suzuki coupling with diverse arylboronic acids using Pd(PPh₃)₄ catalysis . Coupling with 4-methoxyphenylboronic acid proceeds in 80% isolated yield, and subsequent basic deprotection gives the free 2-arylpyrrole in 97% yield . This two-step sequence provides access to 2-arylpyrroles—privileged scaffolds in cannabinoid receptor ligands and other bioactive molecules —with reproducible, literature-validated performance metrics.

Polysubstituted Pyrroles for Natural Product Synthesis

Bromopyrrole building blocks, including derivatives of 2-bromo-1H-pyrrole, enable regiospecific synthesis of polysubstituted pyrroles via sequential cross-coupling strategies . Such methodology has been applied to formal syntheses of Polycitone A, Polycitone B, and Polycitrin A—marine natural products with reported inhibition of HIV-1 integrase and cytotoxic activity against multiple cancer cell lines . When the pyrrole nitrogen is unsubstituted, cross-coupling yields are typically poor to modest , reinforcing the value of N-protected derivatives derived from 2-bromo-1H-pyrrole.

Metal-Free Ethynylation for Advanced Materials

2-Bromo-1H-pyrrole participates in transition metal-free cross-coupling with haloacetylenes on solid Al₂O₃ or K₂CO₃ at room temperature without solvent, base, or catalyst, yielding 2-ethynylpyrroles regioselectively . This protocol is particularly valuable for synthesizing ethynylpyrroles bearing strong electron-withdrawing substituents on the acetylene—substrates incompatible with traditional Sonogashira conditions . The metal-free nature of this coupling makes it attractive for pharmaceutical intermediates requiring stringent metal impurity control.

Pd-Mediated Coupling for Bacteriochlorophyll a

2-Halopyrroles, including 2-bromo-1H-pyrrole, serve as key intermediates in Pd-mediated coupling strategies for constructing BC-dihydrodipyrrin building blocks essential to bacteriochlorophyll a synthesis . This application demonstrates the utility of 2-halopyrroles in preparing chiral tetrapyrrole macrocycles for photosynthetic pigment research and analog development .

Application
Selection Property
Validation Focus
2-Arylpyrrole pharmacophore synthesis
N-Protection-dependent Suzuki coupling performance
Coupling reproducibility; deprotection efficiency
Polysubstituted natural product synthesis
Sequential cross-coupling capability
Regioselective functionalization; N-protection requirement
Metal-free ethynylpyrrole preparation
Transition metal-free coupling compatibility
Metal impurity control; electron-deficient acetylene tolerance
Bacteriochlorophyll a precursor synthesis
Chiral tetrapyrrole building block utility
Pd-mediated macrocycle formation

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